![molecular formula C12H16S2 B14427533 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione CAS No. 80472-64-6](/img/structure/B14427533.png)
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione is a chemical compound that consists of 16 hydrogen atoms, 12 carbon atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes a cyclopentylidene group and a thiaspiro moiety. The compound’s molecular structure and properties make it an interesting subject for various scientific research applications.
Preparation Methods
The synthetic routes and reaction conditions for preparing 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione are not widely documented in publicly available sources. typical methods for synthesizing similar spiro compounds involve cyclization reactions, often using sulfur-containing reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions would depend on the desired products and the specific reaction pathways. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Scientific Research Applications
3-Cyclopentylidene-2-thiaspiro[3
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It may be used in biological studies to understand its interactions with biological molecules and potential biological activities.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione exerts its effects is not well-documented. like other spiro compounds, it may interact with specific molecular targets and pathways, leading to various biological or chemical effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can be compared with other similar spiro compounds, such as:
- Spiro[2.4]heptane-1-thione
- Spiro[3.5]nonane-2-thione
- Spiro[4.6]undecane-3-thione
These compounds share similar spiro structures but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific cyclopentylidene and thiaspiro moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
80472-64-6 |
|---|---|
Molecular Formula |
C12H16S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1-cyclopentylidene-2-thiaspiro[3.4]octane-3-thione |
InChI |
InChI=1S/C12H16S2/c13-11-12(7-3-4-8-12)10(14-11)9-5-1-2-6-9/h1-8H2 |
InChI Key |
LBJLEEUVUBWTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C3(CCCC3)C(=S)S2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



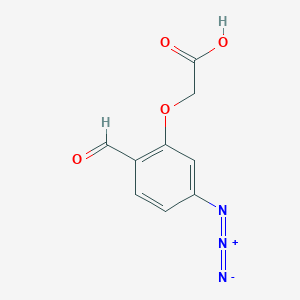
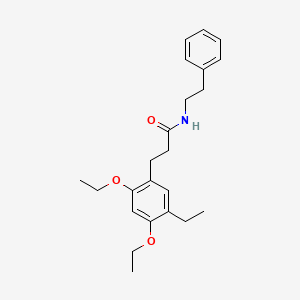

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
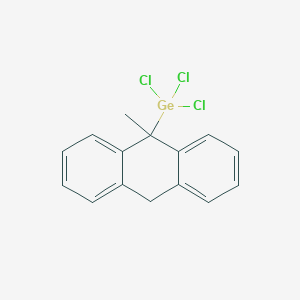
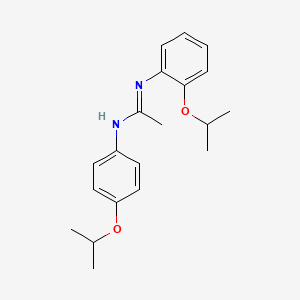
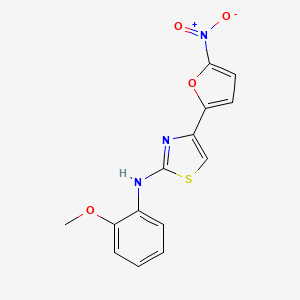
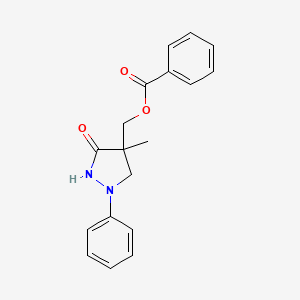
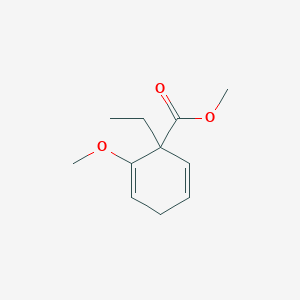
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)

